molecular formula C7H15Cl2N3 B6611005 2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride CAS No. 2866319-00-6

2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride

Cat. No. B6611005
CAS RN: 2866319-00-6
M. Wt: 212.12 g/mol
InChI Key: ICFORIUVWIZCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride (DADHCl) is a synthetic compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a derivative of the 1,4-diazepane ring, which is composed of two nitrogen atoms and two carbon atoms. The compound has been used in the synthesis of various compounds, such as drugs, polymers, and other organic compounds. It has also been used in the study of the mechanism of action of drugs and the study of biochemical and physiological effects.

Scientific Research Applications

2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride has been used in numerous scientific research applications, such as the synthesis of drugs, polymers, and other organic compounds. It has also been used in the study of the mechanism of action of drugs, as well as the study of biochemical and physiological effects. Additionally, it has been used in the development of new catalysts and in the study of the structure and function of enzymes.

Mechanism of Action

2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride has been used in the study of the mechanism of action of drugs and the study of biochemical and physiological effects. It is believed that the compound binds to the active sites of enzymes, which can alter the activity of the enzyme and thus affect the biochemical and physiological processes. Additionally, 2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride has been shown to act as a competitive inhibitor of certain enzymes, which can further affect the biochemical and physiological processes.
Biochemical and Physiological Effects
2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been used in the study of the mechanism of action of drugs and the study of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect and to act as an inhibitor of certain enzymes, which can further affect the biochemical and physiological processes. Additionally, it has been shown to have an anticonvulsant effect and to act as an agonist of certain receptors, which can further affect the biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is also relatively inexpensive. Additionally, it is soluble in water and organic solvents, making it suitable for use in a wide range of experiments. A limitation is that it is not very stable and can be easily degraded by light or heat.

Future Directions

The future directions for 2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride are numerous. One potential direction is the development of new catalysts and the study of the structure and function of enzymes. Additionally, 2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride could be used in the development of new drugs and the study of the mechanism of action of drugs. It could also be used in the study of biochemical and physiological effects, as well as the development of new polymers and other organic compounds. Finally, 2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride could be used in the development of new methods for the synthesis of compounds.

Synthesis Methods

2-(1,4-diazepan-1-yl)acetonitrile dihydrochloride can be synthesized through a condensation reaction between acetonitrile and 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is conducted in an acidic medium, such as hydrochloric acid, and is typically carried out at room temperature. The product is a white crystalline solid that is soluble in water and organic solvents.

properties

IUPAC Name

2-(1,4-diazepan-1-yl)acetonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c8-2-6-10-5-1-3-9-4-7-10;;/h9H,1,3-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFORIUVWIZCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC#N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Diazepan-1-yl)acetonitrile dihydrochloride

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